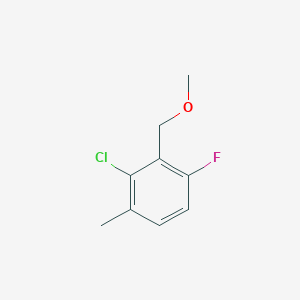
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene (2CF3MMB) is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid at room temperature and has a sweet odor. The compound has been extensively studied due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. In
科学的研究の応用
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used as a reactant in the synthesis of quinoline derivatives and as a catalyst in the synthesis of polymers. It has also been used as a starting material for the synthesis of a variety of other compounds, including arylazides, oxazoles, and amides.
作用機序
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound that undergoes a variety of reactions. The most common reactions include nucleophilic substitution, electrophilic addition, and elimination reactions. In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of the compound, resulting in the formation of a new bond. In electrophilic addition reactions, an electrophile attacks the electron-rich carbon atom of the compound, resulting in the formation of a new bond. In elimination reactions, the compound undergoes a reaction in which two bonds are broken and one bond is formed.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have potential anti-cancer properties.
実験室実験の利点と制限
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, it is a volatile compound and can be explosive when exposed to heat or flame. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.
将来の方向性
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other products. Further research is needed to explore the potential of the compound for the development of new drugs and agrochemicals. In addition, research is needed to explore the potential of the compound as a catalyst for the synthesis of polymers and other compounds. Research is also needed to explore the potential of the compound for the development of new materials with improved properties. Finally, research is needed to further explore the biochemical and physiological effects of the compound and its potential applications in the development of new medicines and treatments.
合成法
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. In the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with a magnesium metal in the presence of a base to form an alkyl magnesium halide.
特性
IUPAC Name |
3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVGTZHGIAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

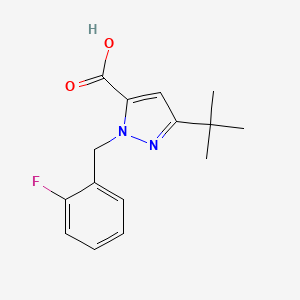

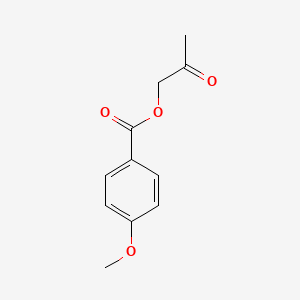
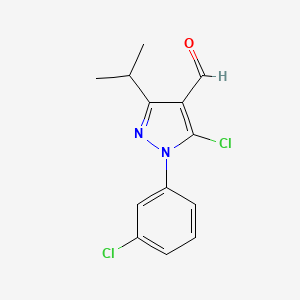
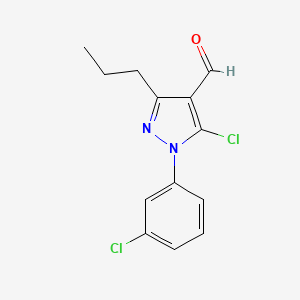


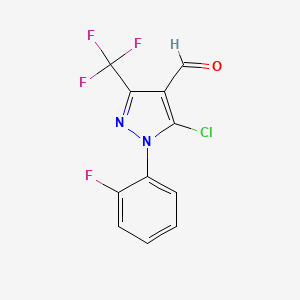
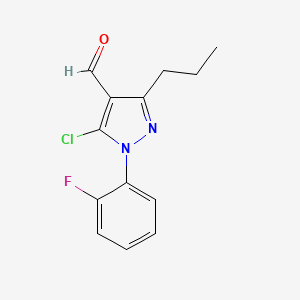
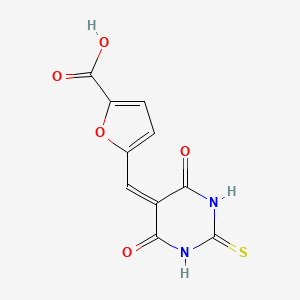
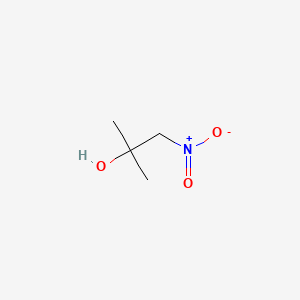

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)